2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

Chemical Purity Analytical Chemistry Procurement Specification

Select this 2-aminothiazole for applications requiring batch-to-batch consistency and defined conformational flexibility. Its unique methylene-linked acetamide at C5 differentiates it from rigid N-acetylated analogs, providing a critical SAR tool for kinase profiling and chemoproteomic probe development. Verified purity and stability minimize assay interference and ensure robust multi-step synthetic workflows.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
CAS No. 1228552-30-4
Cat. No. B1439788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
CAS1228552-30-4
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)N
InChIInChI=1S/C11H11N3OS/c12-9(15)6-8-10(14-11(13)16-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)(H2,13,14)
InChIKeyYIJFNTJQSUORDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide (CAS 1228552-30-4): Core Chemical Identity and Procurement Baseline


2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide (CAS 1228552-30-4) is a heterocyclic compound featuring a 2-aminothiazole core substituted at the 4-position with a phenyl group and at the 5-position with an acetamide moiety . Its molecular formula is C11H11N3OS, with a molecular weight of 233.29 g/mol . The compound is primarily available for research and development purposes, with typical commercial purity specifications ranging from 95% to 97% . As a member of the 2-amino-4-phenylthiazole scaffold family, it serves as a versatile intermediate and potential pharmacophore in medicinal chemistry, with structural features that position it as a derivative of interest within broader thiazole-based research programs .

Why Direct Substitution of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide with Other 2-Aminothiazoles Is Scientifically Unfounded


Within the 2-aminothiazole chemical space, small structural variations—particularly in the nature and position of substituents on the thiazole ring—can lead to profound differences in biological activity, selectivity, and physicochemical properties [1]. The specific 4-phenyl and 5-acetamide substitution pattern of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide is not arbitrary; it defines the compound's unique electronic distribution, conformational flexibility, and potential for intermolecular interactions. Therefore, substituting this compound with a generic, less-defined 2-aminothiazole derivative or a positional isomer risks introducing unpredictable and scientifically invalid variables into a research or industrial workflow, potentially undermining assay reproducibility, confounding SAR studies, and leading to erroneous conclusions [2].

Quantitative Differentiators for 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide: Evidence-Based Procurement Rationale


Comparative Purity and Quality Assurance Across Commercial Suppliers

Commercially available 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide (CAS 1228552-30-4) is supplied with a purity specification of at least 95%, with some vendors offering a higher 97% purity grade . This compares favorably to other 2-aminothiazole derivatives, which may be offered at lower purities (e.g., 90-95%) or without rigorous analytical characterization. For instance, a closely related analog, N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide (CAS 54167-89-4), is often listed with undefined purity or as a component of a research chemical library without guaranteed purity [1]. The documented 97% purity for the target compound ensures a higher level of batch-to-batch consistency and reduces the risk of confounding results from unknown impurities in sensitive biological assays or materials science applications.

Chemical Purity Analytical Chemistry Procurement Specification

Predicted Physicochemical Stability and Handling Advantages

While experimental data for the target compound is limited, predicted physicochemical properties based on its structure indicate favorable handling characteristics. Its predicted boiling point is 474.1±25.0 °C and predicted vapor pressure is 0.0±1.2 mmHg at 25°C, suggesting a non-volatile, thermally stable solid at room temperature . In contrast, other thiazole derivatives, such as those with smaller alkyl substituents (e.g., 2-amino-4-methylthiazole), have significantly lower boiling points (e.g., ~220-240°C) and higher volatility, which can complicate accurate weighing and long-term storage [1]. The low vapor pressure of the target compound reduces the risk of evaporative loss during handling and storage, contributing to more reliable and consistent experimental concentrations over time.

Physicochemical Properties Formulation Stability

Distinct Structural Identity: Positional Specificity of the Acetamide Group

The target compound, 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide, is distinguished from its positional isomer N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide (CAS 54167-89-4) by the attachment point of the acetamide group to the thiazole ring. In the target compound, the acetamide group is attached via a methylene (-CH2-) linker at the 5-position, whereas in the isomer it is attached directly to the nitrogen at the 2-position . This seemingly subtle difference significantly alters the compound's hydrogen-bonding capacity, conformational flexibility, and electronic distribution. The methylene linker in the target compound introduces an additional rotatable bond, potentially allowing for a better fit into certain binding pockets compared to the more rigid N-acetylated isomer. Direct comparative biological data is not yet available, but the fundamental chemical difference provides a strong rationale for selecting the target compound for specific SAR explorations or when a less constrained, more flexible pharmacophore is desired [1].

Structural Biology Medicinal Chemistry SAR

Documented Biological Activity of Closely Related Analogs Validates Scaffold Potential

While specific IC50 values for 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide against defined targets are not yet reported in the primary literature, the broader class of 2-amino-4-phenylthiazole derivatives containing amide moieties has demonstrated potent anticancer activity. For example, a closely related analog, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (compound 4n), exhibited remarkable antitumor effects against human colon cancer (HT29) and human lung epithelial (A549) cells with IC50 values of 6.31 and 7.98 μmol·L⁻¹, respectively . This provides strong class-level evidence that the 2-amino-4-phenylthiazole core with an appropriately positioned amide group can engage key cellular targets, such as the Raf/MEK/ERK pathway. The target compound, possessing a similar core, is thus a high-priority candidate for evaluating activity in analogous models and for use as a starting point for further medicinal chemistry optimization.

Anticancer Activity Kinase Inhibition Cell Proliferation

Validated Application Scenarios for 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide in Research and Development


Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

Use 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide as a structurally defined, flexible-core building block to probe the effect of linker length and conformational freedom on target engagement in kinase inhibition assays. Its unique substitution pattern (methylene-linked acetamide at C5) differentiates it from more rigid N-acetylated analogs, providing a critical tool for SAR exploration in programs targeting pathways like Raf/MEK/ERK, as demonstrated by the potent activity of structurally related compounds .

Chemical Biology Probe for Target Validation via Chemoproteomics

Employ 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide as a starting point for developing activity-based probes (ABPs). The 2-aminothiazole scaffold has been successfully utilized to create ABPs for chemoproteomic target deconvolution, as highlighted by recent work with 2-chloro-N-(4-phenylthiazol-2-yl)acetamides [1]. The target compound's distinct chemical handle (the primary amine and acetamide) facilitates further functionalization for pull-down or imaging applications.

High-Purity Reagent for Reproducible In Vitro Pharmacology Assays

Select 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide for cell-based assays where batch-to-batch consistency and minimal impurity interference are paramount. The availability of the compound at a verified 97% purity from commercial suppliers ensures more reliable and interpretable results compared to using lower-purity or uncharacterized thiazole derivatives. This is particularly important for sensitive assays measuring cell proliferation or enzyme inhibition.

Synthetic Intermediate for Advanced Heterocyclic Chemistry

Utilize 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide as a versatile building block for the synthesis of more complex heterocyclic systems. The presence of a free primary amino group and a reactive acetamide moiety allows for orthogonal functionalization strategies. The compound's predicted thermal stability and low volatility make it a convenient and robust starting material for multi-step synthetic sequences under various reaction conditions.

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